molecular formula C21H24FN3O B11389045 N-{5-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

N-{5-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

Cat. No.: B11389045
M. Wt: 353.4 g/mol
InChI Key: FDUMCECUHIFHSG-UHFFFAOYSA-N
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Description

N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE: is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzodiazole ring, and a pentyl chain linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzyl chloride, 1H-1,3-benzodiazole, and pentylamine. The synthesis can be summarized as follows:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with formic acid to form the benzodiazole ring.

    Introduction of the Fluorophenyl Group: The benzodiazole ring is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.

    Attachment of the Pentyl Chain: The resulting intermediate is then reacted with pentylamine under reflux conditions to attach the pentyl chain.

    Formation of the Acetamide Group: Finally, the compound is acetylated using acetic anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the fluorophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biological processes.

Medicine: The compound is of interest in medicinal chemistry for its potential pharmacological properties. It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group and benzodiazole ring play crucial roles in its binding affinity and specificity. The acetamide group may also contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Uniqueness: N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is unique due to the presence of the fluorophenyl group and the benzodiazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pentyl]acetamide

InChI

InChI=1S/C21H24FN3O/c1-16(26)23-14-8-2-3-13-21-24-19-11-6-7-12-20(19)25(21)15-17-9-4-5-10-18(17)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,26)

InChI Key

FDUMCECUHIFHSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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